molecular formula C16H12ClN3OS2 B6519473 2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide CAS No. 895470-99-2

2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

Cat. No. B6519473
CAS RN: 895470-99-2
M. Wt: 361.9 g/mol
InChI Key: SVNWDOGQENDZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide” is a sulfonamide derivative. Sulfonamide drugs have brought about an antibiotic revolution in medicine and are associated with a wide range of biological activities . They have also been reported to possess antifungal and herbicidal properties for potential agricultural applications .


Synthesis Analysis

Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental analysis) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were confirmed by NMR, IR, and elemental analysis . For example, one of the synthesized compounds had a yield of 11.2%, melting point of 203–205 °C, and specific NMR shifts .

Scientific Research Applications

Herpes Simplex Virus (HSV-1, HSV-2): Research suggests that this compound exhibits antiviral activity against herpes simplex viruses, which cause oral and genital herpes.

Influenza A Virus (IAV): The compound may inhibit influenza A virus replication, potentially contributing to flu treatment.

Hepatitis A, B, and C Viruses (HAV, HBV, HCV): Studies indicate that it could target these hepatotropic viruses, which cause liver infections.

Respiratory Syncytial Virus (RSV): RSV is a common cause of respiratory tract infections, especially in children. 2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide might have antiviral effects against RSV.

Other Viruses: The compound’s antiviral properties extend to Coxsackieviruses, Junin virus, Epstein–Barr virus, human immunodeficiency virus (HIV), and more .

Antibacterial Activity

While primarily studied for antiviral effects, it’s worth noting that similar heterocyclic compounds have shown antibacterial activity. For instance, derivatives containing a thiazole moiety demonstrated preliminary in vitro antibacterial effects against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .

Synthesis and Structure

2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide: is synthesized from appropriate precursors, involving cyclization and functional group modifications .

Future Directions

The compound and its derivatives could be further studied for their potential plant anti-viral activities . They could also be explored for their potential in treating microbial infections and cancer .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS2/c17-12-1-3-13(4-2-12)22-10-15(21)20-16-19-14(9-23-16)11-5-7-18-8-6-11/h1-9H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNWDOGQENDZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.